![molecular formula C6H9N3 B1314217 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine CAS No. 91476-80-1](/img/structure/B1314217.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the empirical formula C6H9N3 . It is a solid substance and is known to be used as an inhibitor in certain biological processes .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine involves several steps. One approach involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . Another method involves the use of nitrogen protection in a stainless steel autoclave .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine consists of a bicyclic skeleton with a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, and a cyclohexylalanine moiety .Chemical Reactions Analysis
While specific chemical reactions involving 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine are not detailed in the search results, it’s worth noting that hydrazone derivatives like this compound are known for their wide variety of biological activities .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is a solid substance . Its molecular weight is 123.16 . The SMILES string representation of its structure is C1Cn2ccnc2CN1 .Applications De Recherche Scientifique
Antibacterial Activity
The compound has been used in the synthesis of novel 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide derivatives, which have shown significant antibacterial activity . These derivatives have been particularly effective against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) .
Antimicrobial Properties
Hydrazone derivatives, which can be synthesized from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are known to exhibit a wide variety of biological activities including antimicrobial properties .
Analgesic Properties
Imidazo [1,2-a]pyrimidines, a class of compounds that includes 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, are known for their analgesic properties .
Anti-inflammatory Properties
Imidazo [1,2-a]pyrimidines also exhibit anti-inflammatory properties, making 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine a potential candidate for the development of new anti-inflammatory drugs .
Gαq-Protein Ligands
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as Gαq-protein ligands . These compounds belong to the very few cell-permeable compounds known to preferentially silence Gαq proteins .
Inhibitors of BIM Chemotype
A combinatorial approach was conducted towards a library of BIM molecules, which are 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives . These molecules were evaluated in a second messenger-based fluorescence assay to analyze the activity of Gαq proteins .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine is the Gαq proteins . These proteins are a type of G protein-coupled receptors (GPCRs), which are the largest family of cell-surface receptors in eukaryotes . They play a crucial role in intracellular signaling events .
Mode of Action
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine interacts with its target, the Gαq proteins, by preferentially silencing them . This interaction results in changes in the activity of Gαq proteins, which are analyzed through the determination of intracellular myo-inositol 1-phosphate .
Biochemical Pathways
The silencing of Gαq proteins by 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine affects the GPCR activation pathway . This pathway initiates a plethora of intracellular multistep signaling events . The downstream effects of this interaction are yet to be fully understood.
Result of Action
The molecular and cellular effects of the action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine are primarily related to its ability to silence Gαq proteins . This results in changes in the activity of these proteins and potentially affects the signaling pathways they are involved in .
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-3-9-4-2-8-6(9)5-7-1/h2,4,7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBUHQQTIPEPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531779 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91476-80-1 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10531779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives in antifungal therapy?
A1: Research shows that specific 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids, particularly those with C-3 substitutions on the imidazopyrazine ring, exhibit promising antifungal activity against Sporothrix species. [] Importantly, these compounds demonstrated synergistic effects with itraconazole, even against itraconazole-resistant strains. [] This suggests their potential use in combination therapy to combat Sporotrichosis, potentially overcoming resistance challenges.
Q2: Have any Structure-Activity Relationship (SAR) studies been conducted on 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives? What are the key findings?
A2: Yes, SAR studies have been crucial in understanding the relationship between structural modifications and the biological activity of these compounds. Research indicates that a redox-reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and the intact bicyclic skeleton are all essential for potent Gαq inhibitory activity. [] Additionally, in the context of antifungal activity against Sporothrix species, substitutions at the C-3 position of the imidazopyrazine ring are crucial for activity. [] These findings guide the design and optimization of novel 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives with improved potency and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.